DACN(Tos,Mal)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

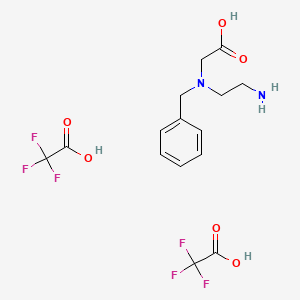

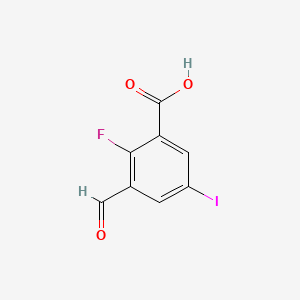

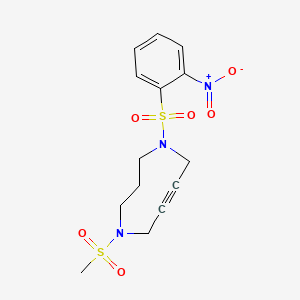

DACN(Tos,Mal) is a click chemistry reagent containing an azide . It possesses high thermal and chemical stability along with comparable click reactivity . It’s used in the field of Antibody-drug Conjugate/ADC Related ADC Linker .

Synthesis Analysis

The synthesis of DACN(Tos,Mal) involves a two-step reaction process. The first step involves the synthesis of Tosylated DACN, followed by the second step which involves the reaction of Tosylated DACN with Succinimidyl N-hydroxysuccinimide (NHS) to form DACN (Tos,Suc-NHS).

Chemical Reactions Analysis

The alkyne moiety within the ring of DACN(Tos,Mal) has a unique bent structure and high reactivity toward cycloaddition reactions . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .

Physical And Chemical Properties Analysis

DACN(Tos,Mal) has a molecular weight of 443.52 and a formula of C22H25N3O5S . It possesses high thermal and chemical stability along with comparable click reactivity .

科学的研究の応用

Synthesis of Artificial Hybrid Biomolecules

DACN(Tos,Mal) serves as a molecular connector for the synthesis of artificial hybrid biomolecules. This process typically involves two steps:

作用機序

Target of Action

DACN(Tos,Mal) is a click chemistry reagent containing an azide . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of desired products . The primary targets of DACN(Tos,Mal) are molecules that contain an alkyne group, as the azide in DACN(Tos,Mal) can react with alkynes to form a stable triazole ring . This reaction is highly selective and efficient, making DACN(Tos,Mal) a useful tool in various fields, including drug discovery and materials science .

Mode of Action

DACN(Tos,Mal) interacts with its targets through a copper-free variant of the Huisgen 1,3-dipolar cycloaddition . This reaction, also known as a strain-promoted azide-alkyne cycloaddition (SPAAC), involves the reaction of an azide (from DACN(Tos,Mal)) with a strained alkyne to form a stable triazole ring . The high reactivity of DACN(Tos,Mal) is due to the ring strain in the cyclooctyne and the electron-withdrawing effect of the sulfonyl group .

Biochemical Pathways

The exact biochemical pathways affected by DACN(Tos,Mal) would depend on the specific molecules it is reacting with. In general, the formation of a triazole ring can result in significant changes in the biochemical properties of the target molecule, potentially affecting its interactions with other molecules and its role in various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of DACN(Tos,Mal) would depend on various factors, including its route of administration and the specific biological system in which it is used . As a small molecule, DACN(Tos,Mal) is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific chemical modifications it undergoes during its reactions .

Result of Action

The result of DACN(Tos,Mal)'s action is the formation of a stable triazole ring with target molecules containing an alkyne group . This can significantly alter the chemical properties of the target molecule, potentially affecting its function and interactions with other molecules .

Action Environment

The action of DACN(Tos,Mal) is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, pH, and the presence of other reactive species . Moreover, DACN(Tos,Mal) possesses high thermal and chemical stability, which allows it to maintain its reactivity under a wide range of conditions .

特性

IUPAC Name |

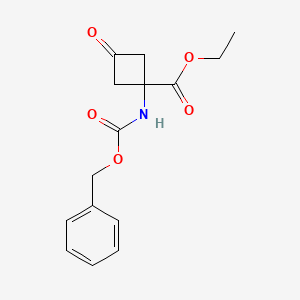

1-[4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-18-7-9-19(10-8-18)31(29,30)24-15-3-2-13-23(14-5-16-24)20(26)6-4-17-25-21(27)11-12-22(25)28/h7-12H,4-6,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWOODHHRYVLSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCCN3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DACN(Tos,Mal) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)